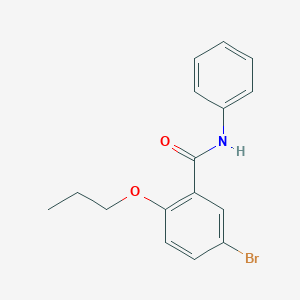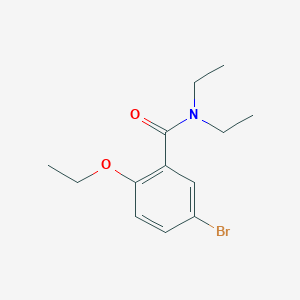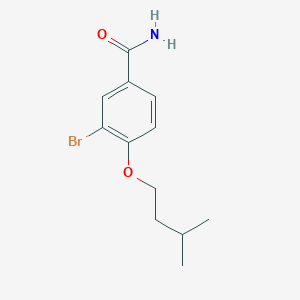![molecular formula C13H16N2O2S B250099 N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea, also known as AMPTU, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and material science. AMPTU is a thiourea derivative, which has a unique structure that makes it an excellent candidate for various applications.
Mécanisme D'action
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. Specifically, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and plant growth regulatory properties. In addition, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been shown to reduce the production of reactive oxygen species (ROS), which are involved in various pathological conditions such as cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea's solubility in water is limited, which can make it difficult to use in aqueous solutions. In addition, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea's mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea research, including investigating its potential use in cancer treatment, exploring its mechanism of action, and developing new methods for synthesizing and purifying N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea. In addition, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea's potential use as a plant growth regulator and in material science should be further explored to determine its full potential in these fields.
Méthodes De Synthèse
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea can be synthesized via several methods, including the reaction of allyl isothiocyanate with 4-methoxybenzoyl chloride and thiourea in the presence of a base. The reaction produces N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been extensively studied for its potential use in various scientific research fields. In medicine, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. In agriculture, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been used as a plant growth regulator, which enhances the yield and quality of crops. In material science, N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea has been incorporated into polymers to improve their mechanical properties.
Propriétés
Formule moléculaire |
C13H16N2O2S |
|---|---|
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-(prop-2-enylcarbamothioyl)acetamide |
InChI |
InChI=1S/C13H16N2O2S/c1-3-8-14-13(18)15-12(16)9-10-4-6-11(17-2)7-5-10/h3-7H,1,8-9H2,2H3,(H2,14,15,16,18) |
Clé InChI |
ZLDXEDACDYXWRC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=S)NCC=C |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



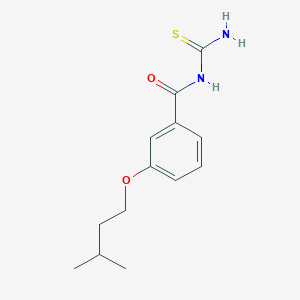
![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)
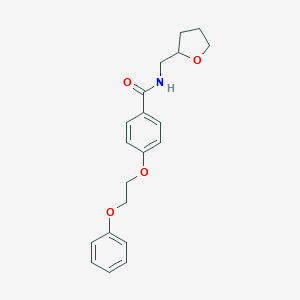
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)
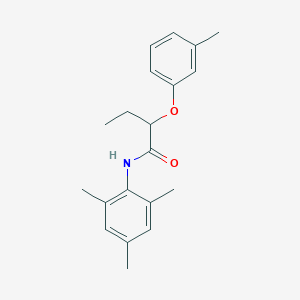
![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)
